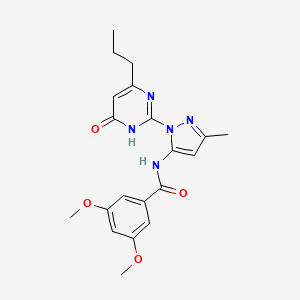![molecular formula C15H11ClF3NO4S B2928681 2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid CAS No. 478260-84-3](/img/structure/B2928681.png)
2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid” is a chemical compound with a molecular formula of C15H11ClF3NO4S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecule contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . It also contains a sulfonyl group attached to a 4-chlorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available data. It has a molecular weight of 393.77 .Applications De Recherche Scientifique
Synthesis and Catalytic Applications
The synthesis and potential applications of compounds related to 2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid in catalysis have been explored. For instance, sulfonation techniques have been developed to create sulfonated compounds that can serve as catalysts or intermediates in catalytic processes. These methodologies provide pathways for the generation of sulfonyl-substituted compounds, which could have relevance to the compound due to their potential as catalysts in organic synthesis and other chemical transformations (Zábranský et al., 2018). Additionally, the modification of metal-organic frameworks (MOFs) with sulfonic acid groups introduces acidity for catalysis, suggesting a potential area of application for similarly functionalized compounds in heterogeneous catalysis and proton conductivity (Goesten et al., 2011).
Photonic and Electrochemical Properties
Research into the electropolymerization of ruthenium-based compounds from ionic liquids, including those with sulfonyl and trifluoromethyl groups, highlights the unique electrochemical and photonic properties these materials can exhibit. The study indicates that such compounds, when electropolymerized, can form films with significant electrochemiluminescence (ECL) in the presence of specific coreactants. This suggests potential applications in sensing, light-emitting devices, and electrochemical devices (Venkatanarayanan et al., 2008).
Environmental Applications
The degradation of chlorophenoxy acids, such as 2,4-Dichlorophenoxyacetic acid, through advanced oxidation processes, may provide insight into environmental applications of related compounds. Optimization studies on degradation techniques suggest the potential for similarly structured compounds to play a role in environmental remediation, particularly in the breakdown of persistent organic pollutants in water sources (Mehralipour & Kermani, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4S/c16-11-4-6-13(7-5-11)25(23,24)20(9-14(21)22)12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHWIRAMBJRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2928601.png)

![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)
![1-cyclopentanecarbonyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B2928605.png)
![N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2928609.png)


![N-[(2-bromophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2928614.png)

![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2928617.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2928618.png)

![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B2928620.png)

